molecular formula C10H13ClN2O3 B3218191 2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride CAS No. 1187929-94-7

2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride

Cat. No.: B3218191
CAS No.: 1187929-94-7
M. Wt: 244.67 g/mol
InChI Key: CHDWDJNYCQKEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a nicotinic acid moiety via an ether linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride typically involves the following steps:

    Formation of Pyrrolidin-3-yloxy Intermediate: This step involves the reaction of pyrrolidine with an appropriate halogenated nicotinic acid derivative under basic conditions to form the pyrrolidin-3-yloxy intermediate.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nicotinic acid moiety may contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive compounds.

    Nicotinic Acid:

    Pyrrolidin-3-yloxy Derivatives: Compounds with similar structures that may have different biological activities.

Uniqueness

2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring and a nicotinic acid moiety. This combination may confer unique biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-10(14)8-2-1-4-12-9(8)15-7-3-5-11-6-7;/h1-2,4,7,11H,3,5-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDWDJNYCQKEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-94-7
Record name 3-Pyridinecarboxylic acid, 2-(3-pyrrolidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Pyrrolidin-3-yloxy)nicotinic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.